Nitroresorcinol, lead salt

Overview

Description

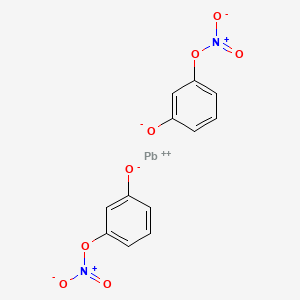

Nitroresorcinol, lead salt, also known as lead mononitroresorcinate, is a chemical compound with the molecular formula C12H8N2O8Pb. It is an initiating explosive that is typically shipped as a slurry or wet mass of reddish-brown crystals. This compound is highly sensitive to shock, heat, flame, or friction, and may explode if dried . This compound, is primarily used in the field of explosives due to its high sensitivity and explosive properties .

Preparation Methods

The preparation of nitroresorcinol, lead salt, involves the nitration of resorcinol followed by the reaction with lead salts. One common method involves the use of lead nitrate in a basic environment (such as NaOH) or freshly prepared lead hydroxide (precipitated from aqueous solutions of lead acetate and sodium hydroxide) with 4,6-dinitroresorcinol . The nitration of resorcinol can be achieved using various nitrating agents, with Cu(NO3)2 being one of the most effective . Industrial production methods typically involve the careful control of reaction conditions to ensure the safety and stability of the compound during synthesis and handling .

Chemical Reactions Analysis

Nitroresorcinol, lead salt, undergoes several types of chemical reactions, including nitration, reduction, and substitution. The nitration of resorcinol to form nitroresorcinol is a key step in its synthesis . Common reagents used in these reactions include metal nitrate salts and oxalic acid as a catalyst . The major products formed from these reactions include various nitro-substituted aromatic compounds, which are important intermediates in the production of explosives, dyes, and pharmaceuticals .

Scientific Research Applications

Explosive Applications

Primary Explosive Composition

Nitroresorcinol, lead salt is utilized as a primary explosive in various formulations. It is often combined with other explosive materials to enhance performance characteristics such as sensitivity and stability. The lead content in these salts typically ranges between 70% and 80% by weight, which contributes to their effectiveness as igniter materials in electric fuseheads and similar applications .

Case Study: Electric Fuseheads

In a study focused on the preparation of basic lead salts of 2:4 dinitroresorcinol, the compound was found to be suitable for use in electric fuseheads. The manufacturing process involved a double decomposition reaction between lead nitrate and 2:4 dinitroresorcinol in an alkaline environment . The resulting product exhibited improved thermal stability and reduced tendency to gelate nitrocellulose solutions, making it ideal for use in ignition systems.

Thermochemical Investigations

Thermochemical Properties

Research has been conducted to determine the thermochemical properties of nitroresorcinol lead salts. For instance, differential enthalpy measurements have been used to analyze the enthalpies of formation and decomposition for various polymorphs of lead salts derived from nitroresorcinols . This data is crucial for understanding the stability and reactivity of these compounds under different conditions.

| Property | Value |

|---|---|

| Enthalpy of Formation | Specific values determined for various polymorphs |

| Stability Range | Varies based on formulation |

| Decomposition Temperature | Specific temperatures measured |

Material Science Applications

Synthesis of Metal Complexes

this compound can also be explored for its potential in forming metal complexes. These complexes may exhibit unique properties beneficial for applications in catalysis or material synthesis . The ability to modify the stoichiometry of these salts allows researchers to tailor their properties for specific applications.

Safety and Sensitivity Studies

Sensitivity Analysis

The explosive sensitivity of nitroresorcinol lead salts has been studied extensively. These compounds are known to exhibit high impact sensitivity, making them suitable candidates for applications requiring precise detonation control . Research indicates that variations in formulation can significantly affect sensitivity thresholds.

| Sensitivity Type | Measurement Method | Value |

|---|---|---|

| Impact Sensitivity | Drop Weight Test | <1 J (high sensitivity) |

| Friction Sensitivity | Friction Test | <0.1 N (extremely sensitive) |

Mechanism of Action

The mechanism of action of nitroresorcinol, lead salt, involves its decomposition upon exposure to shock, heat, or friction, leading to an explosive reaction. The molecular targets and pathways involved in this process include the breaking of chemical bonds within the nitroresorcinol molecule, resulting in the rapid release of energy and the formation of gaseous products . The presence of lead in the compound enhances its sensitivity and explosive properties, making it an effective initiating explosive .

Comparison with Similar Compounds

Nitroresorcinol, lead salt, can be compared with other similar compounds, such as lead trinitroresorcinol and lead dinitroazidophenol. These compounds also exhibit high sensitivity and explosive properties, but differ in their chemical structure and specific applications . For example, lead trinitroresorcinol is used in mixtures with other primary explosives in detonators, while lead dinitroazidophenol has been proposed as a primary explosive but has not yet found practical application . The unique combination of nitro groups and lead in this compound, contributes to its distinct properties and makes it a valuable compound in the field of explosives .

Biological Activity

Nitroresorcinol, lead salt (C12H8N2O8Pb), is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Overview of this compound

This compound is primarily known for its use as an explosive material; however, its biological properties warrant further exploration. The compound is synthesized through the nitration of resorcinol followed by reaction with lead salts. Its structure includes a nitro group which plays a crucial role in its biological activity.

Biological Activity

The biological activity of nitro compounds, including nitroresorcinol, is largely attributed to the nitro group (). This section highlights several key activities associated with nitroresorcinol and similar compounds.

1. Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. Nitroresorcinol has shown effectiveness against various microorganisms due to its ability to produce toxic intermediates upon reduction. These intermediates can bind covalently to DNA, leading to cell death. Research indicates that nitro derivatives can be effective against pathogens such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

| Microorganism | Activity |

|---|---|

| H. pylori | Effective treatment option |

| P. aeruginosa | Antimicrobial properties observed |

| M. tuberculosis | Potential therapeutic applications |

2. Antineoplastic Activity

The antineoplastic properties of nitro compounds have been studied extensively. Nitroresorcinol may exhibit cytotoxic effects on cancer cells through mechanisms involving oxidative stress and DNA damage. The reduction of the nitro group can lead to the formation of reactive oxygen species (ROS), which can induce apoptosis in tumor cells .

3. Vasodilatory Effects

Nitro compounds are known as nitric oxide () donors, which can induce vasodilation by increasing intracellular cGMP levels in vascular smooth muscle cells. This mechanism is particularly relevant for cardiovascular applications, where vasodilation can alleviate conditions such as angina .

Toxicological Considerations

While exploring the biological activity of nitroresorcinol, it is essential to consider the toxicological implications associated with lead exposure. Lead salts are known to cause significant health issues, including neurotoxicity and renal dysfunction . The interaction between lead ions and biological systems can disrupt cellular functions and lead to oxidative stress.

Lead Toxicity Mechanisms

- Neurotoxicity : Lead interferes with neurotransmitter release and calcium signaling, impacting cognitive functions.

- Renal Effects : Chronic exposure can result in nephropathy characterized by glomerular damage and tubular dysfunction .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that nitroresorcinol exhibited significant antimicrobial activity against Staphylococcus aureus. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

Research conducted on various cancer cell lines indicated that nitroresorcinol could induce apoptosis through ROS generation. The study highlighted the compound's potential as a chemotherapeutic agent .

Properties

IUPAC Name |

lead(2+);3-nitrooxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO4.Pb/c2*8-5-2-1-3-6(4-5)11-7(9)10;/h2*1-4,8H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPQJWXKDHYZLL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O[N+](=O)[O-])[O-].C1=CC(=CC(=C1)O[N+](=O)[O-])[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O8Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead mononitroresorcinate appears as an initiating explosive shipped as a slurry or wet mass of reddish-brown crystals. May explode due to shock, heat, flame, or friction if dried. The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments. | |

| Record name | LEAD MONONITRORESORCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51317-24-9 | |

| Record name | LEAD MONONITRORESORCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitroresorcinol, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.